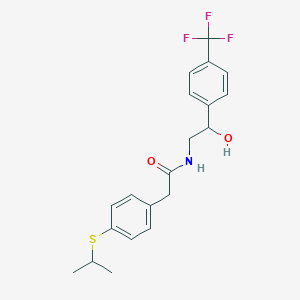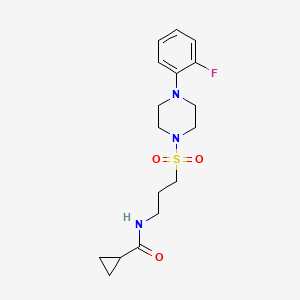
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylurea drugs and has been studied for its use in treating various medical conditions.
Scientific Research Applications
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various medical conditions. One area of research is its use in treating diabetes mellitus. Studies have shown that this compound has hypoglycemic effects and can improve insulin sensitivity (Zhang et al., 2015). Another area of research is its potential use in treating cancer. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells (Jin et al., 2019).
Mechanism of Action
The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves the activation of ATP-sensitive potassium channels (KATP channels). These channels play a crucial role in regulating insulin secretion and glucose homeostasis. By activating KATP channels, this compound can increase insulin secretion and improve insulin sensitivity (Zhang et al., 2015). In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway (Jin et al., 2019).
Biochemical and Physiological Effects
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In diabetes mellitus, this compound can improve glucose uptake, increase insulin sensitivity, and reduce blood glucose levels (Zhang et al., 2015). In cancer cells, this compound can induce apoptosis and inhibit tumor growth (Jin et al., 2019). Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects (Zhang et al., 2015).
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide in lab experiments is its potential therapeutic properties. This compound has been shown to have hypoglycemic effects, anti-tumor properties, and anti-inflammatory effects, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can cause liver damage and hematological toxicity (Zhang et al., 2015).
Future Directions
There are several future directions for research on N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide. One area of research is its potential use in combination therapy for cancer treatment. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs and reduce drug resistance (Jin et al., 2019). Another area of research is its potential use in treating other medical conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its use in treating diabetes mellitus and cancer. Its mechanism of action involves the activation of KATP channels and the induction of apoptosis in cancer cells. N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has various biochemical and physiological effects, including hypoglycemic effects and anti-tumor properties. However, its potential toxicity is a limitation for its use in lab experiments. Future research directions include investigating its use in combination therapy for cancer treatment and its potential use in treating other medical conditions.
Synthesis Methods
The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves the reaction of 1-cyclopropanecarbonyl-piperazine-4-sulfonic acid 1-(2-fluorophenyl)-ethyl ester with 3-bromo-propylamine hydrochloride. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide in its pure form (Zhang et al., 2015).
properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-4-1-2-5-16(15)20-9-11-21(12-10-20)25(23,24)13-3-8-19-17(22)14-6-7-14/h1-2,4-5,14H,3,6-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDODESXHQMXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


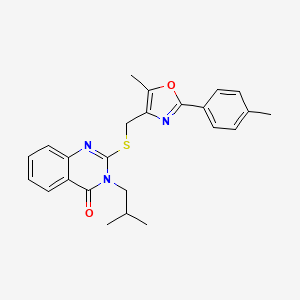
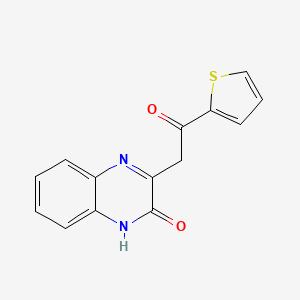
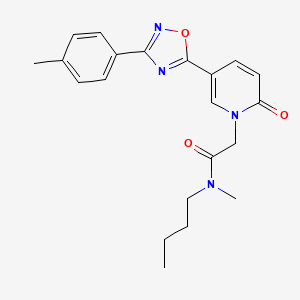
![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)
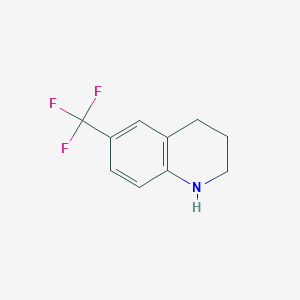
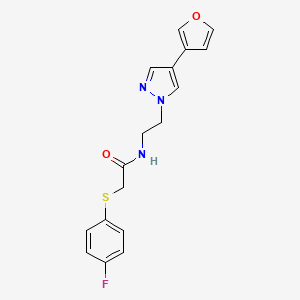
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2659463.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)
